Ro 46-8443

Description

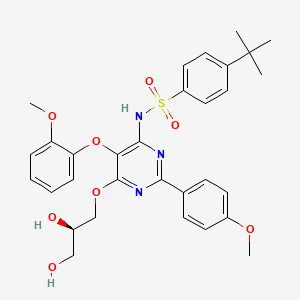

Structure

3D Structure

Propriétés

Formule moléculaire |

C31H35N3O8S |

|---|---|

Poids moléculaire |

609.7 g/mol |

Nom IUPAC |

4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |

Clé InChI |

DRIHNVYRUGBDHI-JOCHJYFZSA-N |

SMILES isomérique |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |

Synonymes |

4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide Ro 46-8443 Ro-46-8443 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Ro 46-8443: A Selective Endothelin B Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-8443 is a potent and highly selective, non-peptide antagonist of the endothelin B (ETB) receptor. Its mechanism of action is centered on the competitive inhibition of endothelin binding to the ETB receptor, thereby modulating a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding and functional characteristics, the signaling pathways it influences, and detailed experimental protocols for its characterization.

Introduction to the Endothelin System and this compound

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a range of cardiovascular diseases. It comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. While ETA receptor activation on vascular smooth muscle cells primarily mediates vasoconstriction, the ETB receptor has more diverse functions. ETB receptors on vascular smooth muscle cells can also mediate vasoconstriction; however, their activation on endothelial cells leads to the release of vasodilators, such as nitric oxide (NO) and prostacyclin, and they are also involved in the clearance of circulating endothelin.

This compound is a synthetic, non-peptide molecule that has been instrumental in elucidating the specific roles of the ETB receptor due to its high selectivity.[1] This selectivity allows for the targeted investigation of ETB receptor function in various physiological and disease models.

Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is competitive antagonism at the ETB receptor.[1] This means that this compound binds to the same site on the ETB receptor as the endogenous endothelin peptides but does not activate the receptor. By occupying the binding site, it prevents endothelins from binding and initiating downstream signaling cascades. The competitive nature of this interaction is evidenced by the parallel rightward shift of agonist concentration-response curves in the presence of increasing concentrations of this compound, without a reduction in the maximum response.[1]

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its remarkable selectivity for the ETB receptor over the ETA receptor. This selectivity has been quantified through radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).

| Parameter | ETB Receptor | ETA Receptor | Selectivity (ETA IC50 / ETB IC50) | Reference |

| IC50 | 34 - 69 nM | 6800 nM | ~100 - 200 fold | [2] |

Table 1: Binding Affinity (IC50) of this compound for Endothelin Receptors.

Signaling Pathways Modulated by this compound

By blocking the ETB receptor, this compound inhibits the signaling pathways normally activated by endothelin binding. The specific downstream effects depend on the cell type expressing the ETB receptor.

Endothelial ETB Receptor Signaling

On endothelial cells, ETB receptor activation by endothelin-1 (B181129) (ET-1) leads to vasodilation. This compound blocks this pathway.

Caption: Endothelial ETB Receptor Signaling Pathway and its Inhibition by this compound.

Vascular Smooth Muscle Cell ETB Receptor Signaling

On vascular smooth muscle cells (VSMCs), ETB receptor activation can contribute to vasoconstriction. This compound would also block this effect.

References

Ro 46-8443: A Technical Guide to the First Non-Peptide Selective Endothelin ETB Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-8443, developed by F. Hoffmann-La Roche, holds a significant place in pharmacological history as the first non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its mechanism of action, key experimental data, and the scientific context of its development. While the clinical development of this compound was discontinued, it remains a valuable tool for investigating the physiological and pathophysiological roles of the ETB receptor.[1]

Discovery and Development History

This compound emerged from research efforts at F. Hoffmann-La Roche in the mid-1990s, a period of intense investigation into the endothelin system and its role in cardiovascular diseases.[1][2] The discovery of endothelins, a family of potent vasoconstrictor peptides, spurred the development of receptor antagonists to probe their function and as potential therapeutics. This compound was a landmark achievement as it offered high selectivity for the ETB receptor over the ETA receptor without the limitations of peptide-based antagonists. Its development provided the scientific community with a crucial chemical probe to dissect the distinct roles of the ETB receptor in various physiological processes, including vasodilation, vasoconstriction, and clearance of circulating endothelin-1 (B181129). Despite its promise as a research tool and potential therapeutic agent, the global development of this compound was ultimately discontinued. The precise reasons for the discontinuation are not extensively detailed in publicly available literature, a common occurrence for many drug candidates that do not reach the market.

Mechanism of Action

This compound functions as a competitive antagonist of the endothelin B (ETB) receptor. The endothelin system comprises two main receptor subtypes, ETA and ETB, which are G protein-coupled receptors (GPCRs). While both receptors are activated by endothelin-1 (ET-1), they often mediate opposing physiological effects.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction.

-

ETB Receptors: Exhibit a more complex distribution and function. On endothelial cells, ETB receptor activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasorelaxation. Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction. ETB receptors also play a crucial role in the clearance of circulating ET-1.

This compound selectively blocks the binding of endothelins to the ETB receptor, thereby inhibiting its downstream signaling pathways. This selective antagonism allows for the specific investigation of ETB receptor-mediated effects in isolation from those mediated by the ETA receptor.

Quantitative Pharmacological Data

The selectivity of this compound for the ETB receptor over the ETA receptor has been quantified in various in vitro studies. The following tables summarize the available data on its binding affinity and functional potency.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Cell Line/Tissue | Value | Reference |

| IC50 | ETB | - | 34-69 nM | |

| IC50 | ETA | - | 6800 nM | |

| Selectivity | ETB vs. ETA | - | ~100-fold | |

| pKB | ETB | Pulmonary Artery | 7.1 | |

| pKB | ETA | Pulmonary Artery | 5.7 |

Table 2: Schild Analysis of this compound

| Agonist | Tissue | Antagonist | pA2 | Schild Slope | Reference |

| Sarafotoxin S6c | - | This compound | - | Not different from one | |

| ET-1 | - | This compound | - | Not different from one |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific, proprietary protocols for this compound from F. Hoffmann-La Roche are not publicly available, this section provides generalized methodologies for key experiments based on published literature utilizing similar compounds and techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the ETB receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human ETB receptor.

-

Radioligand: [¹²⁵I]-ET-1 or a selective ETB radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled ETB ligand (e.g., unlabeled ET-1 or BQ788).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency of this compound in blocking ETB receptor-mediated calcium signaling.

Materials:

-

CHO cells stably expressing the human ETB receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

ETB receptor agonist (e.g., sarafotoxin S6c or ET-1).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Plating: Seed the CHO-ETB cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Washing: Wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the ETB agonist to stimulate the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.

Isolated Rat Aortic Ring Functional Assay

This ex vivo assay assesses the effect of a compound on the contractility of vascular tissue.

Objective: To evaluate the ability of this compound to antagonize ETB receptor-mediated vasoconstriction.

Materials:

-

Thoracic aorta from a male Wistar or Sprague-Dawley rat.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

ETB receptor agonist (e.g., sarafotoxin S6c).

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width. The endothelium may be left intact or denuded by gently rubbing the intimal surface.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.

-

Viability Check: Contract the rings with a standard agent (e.g., KCl or phenylephrine) to ensure tissue viability.

-

Antagonist Incubation: After washing and returning to baseline, incubate the rings with varying concentrations of this compound for a set period (e.g., 30-60 minutes).

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve to the ETB agonist.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified using Schild analysis to determine the pA2 value.

Visualizations

Signaling Pathway

Caption: ETB Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow

Caption: Generalized Experimental Workflow for Characterizing this compound Activity.

Conclusion

This compound was a pioneering molecule in the study of the endothelin system. As the first non-peptide, selective ETB receptor antagonist, it provided an invaluable tool for elucidating the distinct and often complex roles of the ETB receptor in health and disease. While its journey to the clinic was halted, the knowledge gained from its use in preclinical research has significantly contributed to our understanding of cardiovascular physiology and the therapeutic potential of targeting the endothelin pathway. This technical guide consolidates the key information on this compound, aiming to support ongoing and future research in the field of endothelin pharmacology and drug discovery.

References

Ro 46-8443: A Technical Guide to the First Non-Peptide Selective ETB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-8443 is a pioneering non-peptide, selective antagonist of the endothelin B (ETB) receptor. Its development marked a significant milestone in the study of the endothelin system, providing a valuable pharmacological tool to investigate the distinct physiological and pathophysiological roles of the ETB receptor subtype. This technical guide provides an in-depth overview of this compound, encompassing its receptor binding profile, in vitro and in vivo pharmacology, and detailed experimental protocols relevant to its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.

Core Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Selectivity (fold) | Reference |

| Human ETB | [125I]-ET-1 | Membranes from CHO cells expressing recombinant human ETB receptor | 34 - 69 | >100 | [1] |

| Human ETA | [125I]-ET-1 | Membranes from CHO cells expressing recombinant human ETA receptor | 6800 | - | [1] |

Note: Some studies have reported a selectivity of up to 2000-fold for the ETB receptor.[2][3]

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Treatment | Route of Administration | Key Findings | Reference |

| Normotensive Rats | This compound | - | Decreased blood pressure | [4] |

| Spontaneously Hypertensive Rats (SHR) | This compound | - | Induced a pressor effect | |

| DOCA-salt Hypertensive Rats | This compound | Intravenous | Induced a pressor effect | |

| Conscious Dogs | This compound | Intracoronary | Increased Left Ventricular Pressure (LVP), decreased Heart Rate (HR) and Coronary Blood Flow (CBF) |

Experimental Protocols

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for ETA and ETB receptors.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

-

[125I]-Endothelin-1 ([125I]-ET-1) as the radioligand.

-

This compound or other competing ligands.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MnCl2, 1 mM EDTA, and 0.5% (w/v) bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

Increasing concentrations of this compound or unlabeled ET-1 for competition.

-

A fixed concentration of [125I]-ET-1 (e.g., 25 pM).

-

Cell membranes (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1) by non-linear regression analysis of the competition binding data.

In Vitro Vasoconstriction Assay in Isolated Rat Aortic Rings

This protocol outlines the procedure to assess the functional antagonist activity of this compound on endothelin-induced vasoconstriction.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

-

Endothelin-1 (ET-1) or a selective ETB agonist (e.g., Sarafotoxin S6c).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Equilibration: Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.

-

Antagonist Incubation: After washing out the KCl and allowing the rings to return to baseline, incubate a set of rings with this compound at various concentrations for a specific period (e.g., 30 minutes). A control set of rings should be incubated with vehicle.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1 or an ETB agonist by adding the agonist in a stepwise manner.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value). A rightward shift in the concentration-response curve indicates competitive antagonism.

In Vivo Blood Pressure Measurement in DOCA-Salt Hypertensive Rats

This protocol describes the induction of hypertension and subsequent evaluation of the effect of this compound on blood pressure.

Materials:

-

Male Sprague-Dawley rats.

-

Deoxycorticosterone acetate (B1210297) (DOCA).

-

Saline solution (1% NaCl).

-

This compound.

-

Vehicle for this compound.

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

-

Induction of Hypertension:

-

Perform a unilateral nephrectomy on the rats under anesthesia.

-

Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections.

-

Replace drinking water with 1% NaCl solution.

-

Monitor the development of hypertension over several weeks.

-

-

Drug Administration:

-

Once hypertension is established, divide the rats into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage, intravenous injection).

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.

-

-

Data Analysis:

-

Compare the changes in blood pressure and heart rate between the this compound treated group and the control group to assess the in vivo efficacy of the antagonist.

-

Mandatory Visualizations

Caption: ETB Receptor Signaling Pathways in Vasculature.

Caption: Receptor Binding Assay Experimental Workflow.

Caption: In Vivo Hypertension Model Experimental Workflow.

Conclusion

This compound remains a cornerstone tool for dissecting the multifaceted roles of the ETB receptor. Its high selectivity allows for the precise investigation of ETB-mediated signaling and its contribution to various physiological and pathological processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the endothelin system and in the development of novel therapeutics. While a detailed chemical synthesis protocol for this compound is not publicly available in the reviewed literature, the pharmacological and methodological information presented here offers a comprehensive resource for researchers in the field.

References

In Vitro Characterization of Ro 46-8443: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 46-8443 is a pioneering non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1][2] Extensive in vitro studies have demonstrated its high affinity and remarkable selectivity for the ETB receptor over the ETA receptor, with a selectivity ratio of up to 2000-fold.[1][3] Functionally, this compound acts as a competitive antagonist, effectively inhibiting ETB receptor-mediated physiological responses. Its high selectivity and potent antagonist activity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the ETB receptor.

Introduction

The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis and is implicated in a range of cardiovascular diseases. The ETB receptor, in particular, mediates a diverse array of cellular responses, including both vasoconstriction and vasodilation, making it a complex and intriguing target for therapeutic intervention. The development of selective antagonists is crucial for dissecting the specific functions of the ETB receptor. This compound emerged as the first potent and selective non-peptide antagonist for the ETB receptor, paving the way for a deeper understanding of its physiological and pathophysiological significance.

Binding Affinity and Selectivity

The in vitro binding characteristics of this compound have been determined through competitive radioligand binding assays. These studies consistently highlight the compound's high affinity for the ETB receptor and its pronounced selectivity over the ETA receptor.

| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Ki (nM) | Selectivity (fold) | Reference |

| ETB | [¹²⁵I]-ET-1 | Recombinant human ETB receptors in CHO cells | 34 - 69 | 0.29 | ~2000 | [1] |

| ETA | [¹²⁵I]-ET-1 | Recombinant human ETA receptors in CHO cells | 6800 | 28000 |

Table 1: Binding Affinity and Selectivity of this compound

Functional Antagonism

Functional assays have been instrumental in characterizing the antagonist properties of this compound. These experiments demonstrate its ability to inhibit the physiological responses mediated by ETB receptor activation in a competitive manner.

| Assay Type | Tissue/Cell Line | Agonist | Measured Response | pA2 | Antagonism Type | Reference |

| Contraction Assay | Rat Trachea | Sarafotoxin S6c | Smooth muscle contraction | 6.4 | Competitive |

Table 2: Functional Antagonist Activity of this compound

The parallel rightward shift of the concentration-response curves for ETB agonists in the presence of increasing concentrations of this compound is indicative of its competitive antagonism.

Mechanism of Action: Signaling Pathway

The endothelin B receptor is a G protein-coupled receptor that, upon activation by an agonist like endothelin-1 (B181129) or sarafotoxin S6c, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key trigger for various cellular responses, such as smooth muscle contraction.

This compound, as a competitive antagonist, binds to the ETB receptor but does not elicit a downstream response. Instead, it prevents the binding of endogenous agonists, thereby inhibiting the activation of the Gq signaling pathway and the subsequent release of intracellular calcium.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity and selectivity of this compound for endothelin receptors.

Workflow:

References

- 1. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of endothelins and sarafotoxin 6c in the rat isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Ro 46-8443: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-8443 is a pioneering non-peptide, selective antagonist of the endothelin B (ETB) receptor. Its development has provided a crucial pharmacological tool for elucidating the multifaceted roles of the ETB receptor in both physiological and pathophysiological states. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization.

Core Pharmacological Attributes

This compound exhibits a competitive antagonist profile at the ETB receptor. This is evidenced by the parallel rightward shift of concentration-response curves to ETB receptor agonists in the presence of increasing concentrations of this compound.[1] Its selectivity for the ETB receptor over the ETA receptor is a key feature, allowing for the specific investigation of ETB receptor-mediated pathways.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Species | Cell/Tissue | Radioligand | Value | Citation |

| IC50 | ETB | - | - | - | 34-69 nM | [2] |

| IC50 | ETA | - | - | - | 6800 nM | [2] |

| pKB | ETB | - | Pulmonary Arteries | - | 7.1 | [3] |

| pKB | ETA | - | Pulmonary Arteries | - | 5.7 | [3] |

Table 2: Functional Antagonism

| Assay | Agonist | Tissue/Cell Preparation | Measured Response | pA2 | Citation |

| Contraction Assay | Sarafotoxin S6c | Rat Trachea | Inhibition of Contraction | 6.4 |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of this compound for endothelin receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing endothelin receptors (e.g., CHO cells transfected with human ETA or ETB receptors). Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled endothelin ligand, such as [125I]-ET-1, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Functional Assays

Objective: To assess the functional antagonist activity of this compound at the ETB receptor.

Protocol:

-

Tissue Preparation: Rings of rat trachea are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

-

Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.

-

Antagonist Incubation: this compound is added to the organ baths at various concentrations and incubated for a defined time before the addition of the agonist.

-

Agonist Stimulation: Cumulative concentration-response curves to the selective ETB agonist, sarafotoxin S6c, are generated.

-

Data Analysis: The antagonist potency is determined by constructing a Schild plot, where the x-intercept provides the pA2 value. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism.

Objective: To investigate the effect of this compound on ETB receptor-mediated arachidonic acid release.

Protocol:

-

Cell Culture and Labeling: Cells expressing ETB receptors (e.g., CHO-ETB cells) are cultured and pre-labeled with [3H]-arachidonic acid.

-

Antagonist Pre-incubation: The cells are washed and then pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with an ETB agonist (e.g., sarafotoxin S6c).

-

Measurement of Arachidonic Acid Release: The amount of [3H]-arachidonic acid released into the supernatant is quantified by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on agonist-stimulated arachidonic acid release is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: ETB Receptor Signaling Pathway and Point of Intervention for this compound.

Figure 2: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound stands as a selective and potent non-peptide antagonist of the ETB receptor. Its well-characterized pharmacological profile, particularly its high selectivity for the ETB over the ETA receptor, has made it an invaluable tool for dissecting the complex signaling and physiological functions of the endothelin system. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Distortion of KB estimates of endothelin‐1 ETA and ETB receptor antagonists in pulmonary arteries: Possible role of an endothelin‐1 clearance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Ro 46-8443: A Technical Overview of Binding Affinity, Potency, and Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Ro 46-8443, a pioneering non-peptide, selective antagonist of the endothelin B (ETB) receptor. This document collates critical data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Quantitative Analysis: Binding Affinity and IC50 Values

This compound exhibits a high degree of selectivity for the ETB receptor over the ETA receptor. This selectivity is evident from the significant differences in its inhibitory potency (IC50) and binding affinity (Ki) for the two receptor subtypes. The available data, primarily derived from competitive binding assays and functional assessments, are summarized below.

| Parameter | ETB Receptor | ETA Receptor | Selectivity (ETA/ETB) | Reference |

| IC50 | 34-69 nM | 6800 nM | ~100-200 fold | [1][2] |

| pIC50 | 7.2 | - |

Table 1: Inhibitory Potency (IC50) of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the endothelin receptors.

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism involved several key in vitro experiments. While the full, detailed protocols from the original characterization studies are not publicly available, the methodologies can be reconstructed based on standard pharmacological assays and information from related studies.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki and IC50 values of this compound for ETA and ETB receptors.

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a non-selective ETA/ETB receptor agonist.

-

Competitor: this compound at various concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: A constant concentration of [¹²⁵I]-ET-1 and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.

-

Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for Radioligand Displacement Binding Assay.

Functional Antagonism Assay (Arachidonic Acid Release)

This assay measures the ability of this compound to inhibit a functional response mediated by the ETB receptor, such as the release of arachidonic acid.

Objective: To determine the functional potency of this compound in blocking ETB receptor-mediated signaling.

Materials:

-

Cells: CHO cells stably expressing the human ETB receptor.

-

Radiolabel: [³H]-Arachidonic acid.

-

Agonist: Sarafotoxin S6c, a selective ETB receptor agonist.

-

Antagonist: this compound at various concentrations.

-

Cell Culture Medium and Buffers.

-

Scintillation Counter.

Procedure:

-

Cell Labeling: The CHO-ETB cells are incubated overnight with [³H]-arachidonic acid, which gets incorporated into the cell membranes.

-

Pre-incubation with Antagonist: The cells are washed and then pre-incubated with varying concentrations of this compound for a specific period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of sarafotoxin S6c to induce the release of [³H]-arachidonic acid.

-

Sample Collection: The supernatant containing the released [³H]-arachidonic acid is collected.

-

Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.

-

Data Analysis: The inhibitory effect of this compound on sarafotoxin S6c-induced arachidonic acid release is plotted against its concentration to determine the IC50 value for functional antagonism.

Signaling Pathways

This compound acts as a competitive antagonist at the ETB receptor, which is a G-protein coupled receptor (GPCR). The ETB receptor is known to couple to multiple G-protein subtypes, primarily Gi and Gq. By blocking the binding of endothelin peptides to the ETB receptor, this compound inhibits the activation of these downstream signaling cascades.

ETB Receptor Signaling and its Antagonism by this compound

The activation of the ETB receptor by its endogenous ligands (Endothelin-1, -2, and -3) initiates a cascade of intracellular events. This compound prevents this activation.

Figure 2: Antagonistic Action of this compound on ETB Receptor Signaling.

Mechanism of Action:

-

Competitive Binding: this compound competes with endogenous endothelin peptides for the same binding site on the ETB receptor.

-

Inhibition of G-protein Coupling: By preventing agonist binding, this compound inhibits the conformational change in the ETB receptor necessary for the activation of associated Gi and Gq proteins.

-

Blockade of Downstream Signaling: The inhibition of G-protein activation prevents the subsequent activation of Phospholipase C (PLC). This, in turn, blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). This ultimately leads to the suppression of downstream cellular responses mediated by the ETB receptor.

References

Investigating the Role of ETB Receptors with Ro 46-8443: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endothelin B (ETB) receptor antagonist, Ro 46-8443, for researchers and professionals in drug development. This document details the pharmacological properties of this compound, outlines key experimental protocols for its investigation, and illustrates the associated cellular signaling pathways.

Introduction to this compound and ETB Receptors

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, ETA and ETB. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the ETB receptor exhibits more complex and sometimes opposing functions. Located on endothelial cells, ETB receptors mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can induce vasoconstriction.

This compound is a non-peptide, competitive antagonist that is highly selective for the ETB receptor. Its selectivity allows for the specific investigation of the physiological and pathophysiological roles of ETB receptors, making it a valuable tool in cardiovascular research.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, demonstrating its high affinity and selectivity for the ETB receptor.

| Parameter | Value | Receptor Subtype | Species | Reference |

| IC50 | 34-69 nM | ETB | Not Specified | [1] |

| IC50 | 6800 nM | ETA | Not Specified | [1] |

| Selectivity Ratio (ETA/ETB) | >100-fold | - | Not Specified | [1] |

| Parameter | Value | Receptor Subtype | Species | Reference |

| pKB | 7.1 | ETB | Rat | |

| pKB | 5.7 | ETA | Rat | |

| Selectivity Ratio (ETB/ETA) | 25-fold | - | Rat |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from established methodologies in the field.

Radioligand Binding Assay for ETB Receptor

This protocol is designed to determine the binding affinity of this compound for the ETB receptor using a competitive binding assay with a radiolabeled ligand, such as [125I]ET-1.

Materials:

-

Cell membranes expressing ETB receptors (e.g., from CHO cells or tissue homogenates)

-

[125I]ET-1 (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of [125I]ET-1 (typically at or below its Kd), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + [125I]ET-1) and non-specific binding (membranes + [125I]ET-1 + a high concentration of unlabeled ET-1).

-

Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay on Isolated Vascular Rings

This protocol assesses the functional antagonism of this compound on ETB receptor-mediated vascular responses in isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C

-

Isometric force transducer and data acquisition system

-

Sarafotoxin S6c (selective ETB receptor agonist)

-

This compound

Procedure:

-

Tissue Preparation: Isolate the desired artery, clean it of surrounding connective tissue, and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in the organ baths under a resting tension (e.g., 1-2 g).

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing and readjustment of tension.

-

Viability Test: Contract the rings with a depolarizing agent (e.g., KCl) to ensure tissue viability.

-

Schild Analysis:

-

Generate a cumulative concentration-response curve to the ETB agonist Sarafotoxin S6c.

-

Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Generate a second cumulative concentration-response curve to Sarafotoxin S6c in the presence of this compound.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity.

In Vivo Blood Pressure Measurement in Hypertensive Rat Models

This protocol describes the investigation of the in vivo effects of this compound on blood pressure in established models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.

Materials:

-

SHR or DOCA-salt hypertensive rats

-

Telemetry system or arterial catheter for continuous blood pressure monitoring

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle)

-

Anesthesia (if using arterial catheters)

Procedure:

-

Animal Models:

-

SHR: These rats genetically develop hypertension and are a common model for essential hypertension.

-

DOCA-salt: Hypertension is induced by a combination of uninephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet.

-

-

Blood Pressure Monitoring:

-

Telemetry (preferred): Surgically implant a telemetry transmitter to allow for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals.

-

Arterial Catheter: Alternatively, cannulate an artery (e.g., carotid or femoral) under anesthesia for direct blood pressure measurement. Allow for a recovery period before the experiment.

-

-

Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses. Include a vehicle control group.

-

Data Acquisition: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after drug administration.

-

Data Analysis: Analyze the changes in hemodynamic parameters in response to this compound compared to the vehicle control. In hypertensive models, this compound has been shown to cause a pressor effect, which is attributed to the blockade of ETB receptor-mediated nitric oxide release.[2][3]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the ETB receptor and a typical experimental workflow for characterizing this compound.

ETB Receptor Signaling Pathway

// Nodes ET1 [label="Endothelin-1 (ET-1)", fillcolor="#FBBC05", fontcolor="#202124"]; ETBR [label="ETB Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ro468443 [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ET1 -> ETBR [label="Binds"]; ETBR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases"]; Ca2 -> eNOS [label="Activates"]; eNOS -> NO [label="Produces"]; NO -> Vasodilation [label="Induces"]; Ro468443 -> ETBR [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee];

} caption: "ETB Receptor Signaling Pathway"

Experimental Workflow for this compound Characterization

// Nodes start [label="Start: Characterization of this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro_binding [label="In Vitro Binding Assays\n(Radioligand Competition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro_functional [label="In Vitro Functional Assays\n(Isolated Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies\n(Hypertensive Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding_data [label="Determine IC50/Ki\nAssess Selectivity (ETB vs ETA)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; functional_data [label="Determine pA2\nConfirm Competitive Antagonism", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; vivo_data [label="Assess Effects on Blood Pressure\nand Heart Rate", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion: Elucidate the Role of ETB Receptors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vitro_binding; start -> in_vitro_functional; start -> in_vivo; in_vitro_binding -> binding_data; in_vitro_functional -> functional_data; in_vivo -> vivo_data; binding_data -> conclusion; functional_data -> conclusion; vivo_data -> conclusion; } caption: "Workflow for this compound Characterization"

Conclusion

This compound is a potent and selective ETB receptor antagonist that serves as an indispensable tool for dissecting the multifaceted roles of the ETB receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the endothelin system and exploring the therapeutic potential of modulating ETB receptor activity. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for these investigations.

References

The Selective ETB Receptor Antagonist Ro 46-8443: A Technical Guide for Studying Endothelin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) signaling pathways play a critical role in a myriad of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation. The biological effects of the three endothelin isoforms (ET-1, ET-2, and ET-3) are mediated by two G-protein coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. While ETA receptor activation is primarily associated with vasoconstriction and cell growth, the ETB receptor exhibits a more complex and multifaceted role. Depending on its location, the ETB receptor can mediate both vasodilation, through the release of nitric oxide and prostacyclin from endothelial cells, and vasoconstriction in smooth muscle cells. The intricate nature of ETB receptor signaling necessitates the use of selective pharmacological tools to dissect its specific contributions.

Ro 46-8443 has emerged as a valuable research tool, being the first non-peptide, selective antagonist for the ETB receptor.[1][2] Its high selectivity allows for the specific inhibition of ETB receptor-mediated pathways, enabling researchers to delineate the distinct functions of ETB receptors from those of ETA receptors. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, its application in studying endothelin signaling, and detailed experimental protocols for its use.

This compound: Pharmacological Profile

This compound is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor.[2] Its selectivity is a key attribute that allows for the precise investigation of ETB receptor function in various experimental models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the endothelin receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| ETB | [¹²⁵I]-ET-1 | CHO cells expressing human ETB receptor | 34 - 69 | [3] |

| ETA | [¹²⁵I]-ET-1 | CHO cells expressing human ETA receptor | 6800 | [3] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |

| Inhibition of Contraction | Sarafotoxin S6c | Rat Trachea | pA₂ | ~7.0 | |

| Inhibition of Arachidonic Acid Release | ET-1 | CHO cells expressing ETB receptor | IC₅₀ (nM) | 34 - 69 |

Table 3: In Vivo Effects of this compound

| Animal Model | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |

| Normotensive Rats | Intravenous | 10 mg/kg | Decrease | |

| Spontaneously Hypertensive Rats (SHR) | Intravenous | 10 mg/kg | Increase | |

| DOCA-Salt Hypertensive Rats | Intravenous | 10 mg/kg | Increase |

Endothelin Signaling Pathways

The endothelin system is a complex signaling network. The ETB receptor, upon activation by its ligands (ET-1, ET-3, and the selective agonist sarafotoxin S6c), couples to various G-proteins, including Gi and Gq, but not Gs, to initiate downstream signaling cascades. These pathways ultimately regulate a diverse range of cellular responses. This compound acts by competitively binding to the ETB receptor, thereby preventing the initiation of these downstream signals.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to investigate endothelin signaling.

Radioligand Competition Binding Assay

This protocol details the steps to determine the binding affinity (Ki) of this compound for the ETB receptor.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ETB receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of radioligand, [¹²⁵I]-ET-1 (e.g., 25 pM).

-

Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, add binding buffer instead of this compound.

-

For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) by non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit ETB receptor-agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the ETB receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 60-90 minutes in the dark.

-

-

Compound Treatment and Measurement:

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add solutions containing various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Initiate fluorescence reading and, after establishing a baseline, inject a solution of an ETB receptor agonist (e.g., sarafotoxin S6c) into each well.

-

Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

-

ERK Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on ETB receptor-mediated activation of the ERK/MAPK pathway.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., vascular smooth muscle cells) to near confluence.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

-

Stimulate the cells with an ETB agonist (e.g., ET-1 or sarafotoxin S6c) for a predetermined optimal time (e.g., 5-15 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization and Data Analysis:

-

Strip the membrane and re-probe with a primary antibody for total ERK to ensure equal protein loading.

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK levels against the concentration of this compound to determine its inhibitory effect.

-

Conclusion

This compound is an indispensable tool for researchers investigating the complex roles of the endothelin B receptor. Its high selectivity allows for the precise dissection of ETB-mediated signaling pathways, contributing to a deeper understanding of their involvement in health and disease. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate the effective use of this compound in advancing research in the field of endothelin biology and pharmacology. By employing these methodologies, scientists can further elucidate the therapeutic potential of targeting the ETB receptor in various pathological conditions.

References

- 1. [PDF] Molecular mechanism of the endothelin receptor type B interactions with Gs, Gi, and Gq | Semantic Scholar [semanticscholar.org]

- 2. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Ro 46-8443

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of Ro 46-8443, a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor. The information herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of the ETB receptor in various animal models.

Introduction to this compound

This compound is a highly selective, competitive antagonist of the endothelin ETB receptor, displaying up to a 2000-fold selectivity for the ETB receptor over the ETA receptor.[1] This selectivity makes it a valuable pharmacological tool for elucidating the specific functions of the ETB receptor in vivo. The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and hormone production. The ETB receptor is known to mediate both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vivo models.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Rats

| Animal Model | Dose (mg/kg) | Route | Change in MAP (mmHg) | Reference |

| Normotensive Wistar-Kyoto | Not specified | IV | Decrease | [2] |

| Spontaneously Hypertensive (SHR) | Not specified | IV | Increase | [3][4] |

| DOCA-salt Hypertensive | Not specified | IV | Increase | [3] |

| DOCA-salt Hypertensive | 3 | IV | +10 to +15 | |

| Normotensive (uninephrectomized control) | 3 | IV | +5 to +10 |

Table 2: Hemodynamic Effects of Intracoronary this compound in Conscious Dogs

| Parameter | Vehicle Control | This compound | Reference |

| Coronary Blood Flow | Baseline | No significant change | |

| Coronary Artery Diameter | Baseline | No significant change |

Experimental Protocols

Protocol 1: Intravenous Administration in Rodent Models of Hypertension

This protocol is designed to assess the acute effects of this compound on systemic blood pressure in hypertensive and normotensive rats.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, or a solution of 5% gum arabic in water for suspension)

-

Animal model (e.g., Spontaneously Hypertensive Rats (SHR), DOCA-salt hypertensive rats, Wistar-Kyoto rats as normotensive controls)

-

Anesthesia (if applicable for catheter implantation)

-

Blood pressure monitoring system (e.g., telemetry or fluid-filled catheter connected to a pressure transducer)

-

Intravenous catheters

Procedure:

-

Animal Preparation:

-

Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

For conscious, freely moving animal studies, surgically implant a telemetric blood pressure transducer or an indwelling catheter in the carotid artery or femoral artery for blood pressure measurement. Allow for a recovery period of at least 48 hours.

-

For anesthetized preparations, induce anesthesia and insert a catheter into a major artery for blood pressure monitoring and a major vein for drug administration.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

On the day of the experiment, dilute the stock solution to the desired final concentration with the chosen vehicle. For oral gavage, a suspension in 5% gum arabic can be used.

-

-

Experimental Timeline:

-

Record a stable baseline blood pressure for at least 30 minutes prior to administration.

-

Administer a bolus intravenous injection of the vehicle solution and monitor blood pressure for any non-specific effects.

-

Once the blood pressure returns to a stable baseline, administer a bolus intravenous injection of this compound (e.g., 3 mg/kg).

-

Continuously monitor and record blood pressure and heart rate for at least 60 minutes post-injection.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from the baseline for both vehicle and this compound treated groups.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Protocol 2: Intracoronary Administration in Conscious Dogs

This protocol is designed to investigate the local effects of this compound on coronary blood flow and vascular tone.

Materials:

-

This compound

-

Vehicle solution (sterile saline)

-

Conscious, instrumented dogs with chronically implanted catheters for intracoronary infusion and instruments for measuring coronary blood flow (e.g., Doppler flow probe) and coronary artery diameter (e.g., sonomicrometry crystals).

-

Infusion pumps

Procedure:

-

Animal Preparation:

-

Use surgically prepared dogs that have fully recovered from the instrumentation surgery.

-

Acclimatize the dogs to the experimental setup to minimize stress.

-

-

Drug Preparation:

-

Dissolve this compound in sterile saline to the desired concentration for infusion.

-

-

Experimental Timeline:

-

Record stable baseline measurements of coronary blood flow, coronary artery diameter, heart rate, and arterial blood pressure.

-

Begin an intracoronary infusion of the vehicle solution and monitor for any changes.

-

After a stable baseline is re-established, start the intracoronary infusion of this compound. A common protocol involves a loading dose followed by a maintenance infusion.

-

Continuously record all hemodynamic parameters throughout the infusion period.

-

The efficacy of the ETB receptor blockade can be confirmed by observing a blunted response to an ETB receptor agonist.

-

-

Data Analysis:

-

Analyze the changes in coronary blood flow and coronary artery diameter from baseline during the this compound infusion.

-

Compare the responses to the vehicle control period.

-

Use appropriate statistical methods to determine significance.

-

Signaling Pathway and Experimental Workflow Diagrams

ETB Receptor Signaling Pathway

The activation of the ETB receptor by endothelin-1 (B181129) initiates a cascade of intracellular events. The receptor is coupled to Gq and Gi proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: ETB Receptor Signaling Pathway via Gq/PLC.

Experimental Workflow for In Vivo Blood Pressure Study

The following diagram illustrates a typical workflow for an in vivo experiment investigating the effect of this compound on blood pressure in a conscious rat model.

Caption: In Vivo Blood Pressure Experimental Workflow.

References

- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

Application Notes and Protocols for Ro 46-8443 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 46-8443 is a potent and highly selective non-peptide antagonist of the endothelin B (ETB) receptor.[1][2][3] It exhibits a significantly higher affinity for the ETB receptor over the ETA receptor, with a selectivity of up to 2000-fold.[1][2] This selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of the ETB receptor signaling pathway. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as a competitive antagonist at the ETB receptor. By binding to the ETB receptor, it blocks the binding of its natural ligand, endothelin-1 (B181129) (ET-1), and subsequently inhibits downstream signaling pathways. The ETB receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation, clearance of ET-1, and regulation of cell growth and proliferation. Dysregulation of the ETB receptor signaling has been implicated in several pathologies, making this compound a critical compound for research in areas such as cardiovascular diseases and cancer.

Chemical Properties

| Property | Value |

| CAS Number | 175556-12-4 |

| Molecular Formula | C31H35N3O8S |

| Molecular Weight | 609.69 g/mol |

| Appearance | White to off-white solid |

Solubility Data

This compound is practically insoluble in water but is soluble in organic solvents, particularly Dimethyl Sulfoxide (DMSO). For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.

| Solvent | Concentration | Notes |

| DMSO | ≥ 55 mg/mL (90.21 mM) | Sonication is recommended to aid dissolution. |

| DMSO | 250 mg/mL (410.04 mM) | Requires sonication to fully dissolve. |

| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Clear solution. Primarily for in vivo use. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.41 mM) | Clear solution. Primarily for in vivo use. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.097 mg of this compound.

-

Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM stock, if you weighed 6.097 mg, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Application of this compound in Cell Culture

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution:

-

Prepare an intermediate dilution of the stock solution in sterile cell culture medium. This is crucial to avoid DMSO toxicity in your cell culture. The final concentration of DMSO in the culture medium should typically be less than 0.1% (v/v), although this can be cell-type dependent.

-

For example, to achieve a final concentration of 1 µM this compound in your cell culture well containing 1 mL of medium, you would first make a 1:100 intermediate dilution of your 10 mM stock in media (to get 100 µM), and then add 10 µL of this intermediate dilution to your well.

-

-

Treatment: Add the final diluted this compound solution to your cell culture plates and gently mix.

-

Incubation: Incubate the cells for the desired experimental duration.

-